molecular formula C16H16ClN3O3S B1226748 Zidapamide CAS No. 75820-08-5

Zidapamide

Cat. No. B1226748
CAS RN: 75820-08-5
M. Wt: 365.8 g/mol
InChI Key: BHUKYXOYJMLRAK-UHFFFAOYSA-N
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Description

Indapamide is a thiazide diuretic used to treat hypertension as well as edema due to congestive heart failure . It’s characterized by both a methylindoline and a sulfamoyl chlorobenzamide functional group .


Synthesis Analysis

There are two main synthesis routes of indapamide . The difference between these two synthesis routes is related to the transformation of 2-methylindoline (MI) in 1-amino-2-methylindoline hydrochloride (CAMI). This transformation can be performed in one step or in two steps . The common steps of the two main synthesis routes of indapamide are the conversion of 4-chloro-3-sulphamoylbenzoic acid (AcCSB) to 4-chloro-3-sulphamoylbenzoyl chloride by means of thyonyl chloride/toluene and the reaction of CAMI with 4-chloro-3-sulphamoylbenzoyl chloride .


Molecular Structure Analysis

Indapamide is characterized by both a methylindoline and a sulfamoyl chlorobenzamide functional group . The molecular formula of Indapamide is C16H16ClN3O3S .


Chemical Reactions Analysis

Indapamide is a thiazide-like diuretic . Thiazide-like agents are longer acting and constitute the diuretics used in most of the cardiovascular outcome trials that established benefits of treatment with diuretics .


Physical And Chemical Properties Analysis

Indapamide is a small molecule . The average weight of Indapamide is 365.835 and the monoisotopic weight is 365.06008979 .

Scientific Research Applications

Neuroprotective Effects

Zidapamide has shown promise in neuroprotection, particularly in the context of Parkinson's disease. Studies have highlighted its ability to improve symptoms by influencing neurotransmitter metabolism and behaviors. Notably, zidapamide was found to decrease dopamine turnover in various brain regions, including the striatum, enhancing motor performance and social activity. Furthermore, it has been observed to inhibit monoamine oxidase B (MAO-B) activity, which is linked to the improvement of both motor and non-motor symptoms in Parkinson's disease (Asanuma et al., 2010).

Antioxidant and Anti-inflammatory Properties

Research has also indicated that zidapamide possesses antioxidant and anti-inflammatory properties. These attributes are particularly relevant in the context of hepatotoxicity, as demonstrated by a study that assessed the protective effect of Zataria multiflora (a compound similar in some properties to zidapamide) against cisplatin-induced hepatotoxicity in mice. This study suggested that the hepatoprotective effects could be due to antioxidant, anti-inflammatory, and free radical scavenging activities (Karimi et al., 2017).

Potential in Cancer Therapy

Zidapamide's potential in cancer therapy has been explored, specifically in the context of drug delivery systems. Zeolitic imidazolate frameworks, chemically similar to zidapamide, have been studied for their pH-sensitive drug carrier properties. They show significant promise in cancer therapy due to their high drug loading capacity and controlled drug release properties (Sun et al., 2012).

Mechanism of Action

Indapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule where it inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption . As a result, sodium and water are retained in the lumen of the nephron for urinary excretion .

properties

IUPAC Name

4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUKYXOYJMLRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048834
Record name Zipadamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zidapamide

CAS RN

75820-08-5
Record name 3-(Aminosulfonyl)-4-chloro-N-(1,3-dihydro-1-methyl-2H-isoindol-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75820-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zidapamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075820085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zipadamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zidapamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZIDAPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KU1MIY58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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